![molecular formula C14H28N2O2 B14245951 Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate CAS No. 189938-89-4](/img/structure/B14245951.png)
Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate is a chemical compound that belongs to the class of carbamates It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate typically involves the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: Piperidine derivative and ethyl chloroformate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-25°C.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Handling: Ensuring the availability and purity of starting materials.
Reaction Control: Maintaining optimal reaction conditions to maximize yield and minimize by-products.
Product Isolation: Using techniques like distillation or crystallization to isolate the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered metabolic processes.
Receptor Binding: It may bind to receptors on cell surfaces, triggering a cascade of intracellular events.
Comparison with Similar Compounds
Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl piperidin-4-ylcarbamate: Similar structure but with a tert-butyl group instead of ethyl groups.
tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate: Contains an additional ethyl group on the piperidine ring.
tert-Butyl (S)-(1-(piperidin-4-yl)ethyl)carbamate: Features a chiral center, making it stereochemically distinct.
Properties
CAS No. |
189938-89-4 |
|---|---|
Molecular Formula |
C14H28N2O2 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
ethyl N-ethyl-N-(4-piperidin-4-ylbutyl)carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-3-16(14(17)18-4-2)12-6-5-7-13-8-10-15-11-9-13/h13,15H,3-12H2,1-2H3 |
InChI Key |
FPEZCBDUKLQETM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCC1CCNCC1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1S)-1,2-Dihydroxyethyl]benzonitrile](/img/structure/B14245869.png)
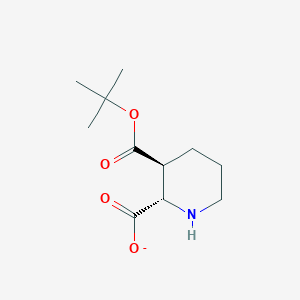
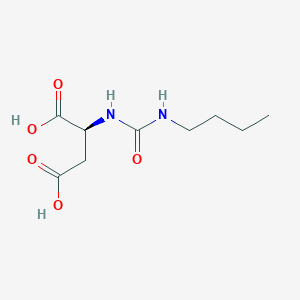
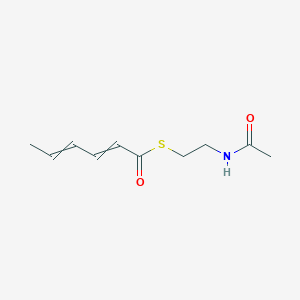

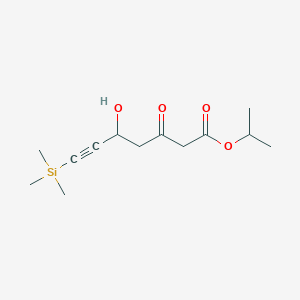
![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14245913.png)
![4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile](/img/structure/B14245921.png)
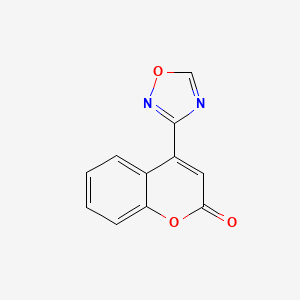
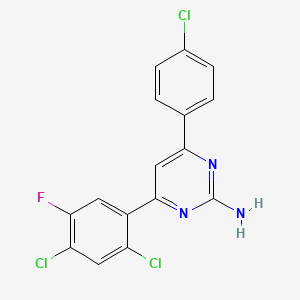
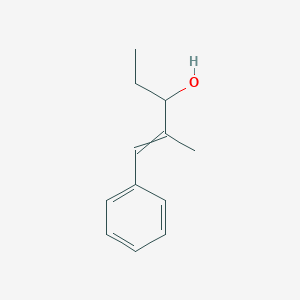
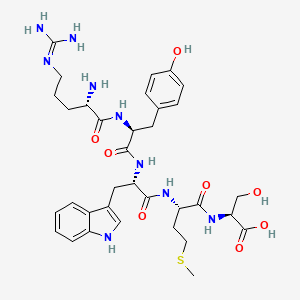
![[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane)](/img/structure/B14245962.png)

